2-Phenyl-4-piperonylidene-2-oxazolin-5-one

Description

Historical Development of Oxazolone (B7731731) (Azlactone) Research

The study of oxazolones dates back to the late 19th century, with its foundations laid by the pioneering work of Erlenmeyer and Plöchl.

Early Discoveries and Structural Elucidation of 2-Oxazolin-5-ones

The journey into oxazolone chemistry began in the 1880s. In 1883, Plöchl reported the synthesis of an oxazolone through the condensation of benzaldehyde (B42025) with hippuric acid in the presence of acetic anhydride (B1165640). wikipedia.org A decade later, in 1893, Friedrich Gustav Carl Emil Erlenmeyer expanded on this, describing the condensation of N-acyl glycines with aldehydes, a reaction now famously known as the Erlenmeyer-Plöchl azlactone synthesis. wikipedia.orgsci-hub.se This reaction involves the cyclization of an N-acyl glycine, such as hippuric acid, in the presence of acetic anhydride to form a 2-phenyl-oxazolone intermediate. wikipedia.org This intermediate then reacts with an aldehyde, like benzaldehyde, to yield an azlactone. wikipedia.org These early investigations were pivotal in establishing the fundamental structure of 2-oxazolin-5-ones.

Evolution of Synthetic Methodologies for Oxazolone Derivatives

The classical Erlenmeyer-Plöchl reaction, which involves condensing aldehydes with hippuric acid using sodium acetate (B1210297) and acetic anhydride, has been the cornerstone of oxazolone synthesis for over a century. wikipedia.orgcore.ac.uk However, this traditional method often requires high temperatures and can be inefficient for certain substrates, particularly aliphatic aldehydes. ucd.ie

Over the years, numerous modifications and novel synthetic strategies have been developed to improve yields, shorten reaction times, and employ milder, more environmentally friendly conditions. These advancements include the use of various catalysts and reaction media. For instance, researchers have successfully employed catalysts such as zinc acetate (Zn(OCOCH₃)₂·2H₂O) under ultrasonication, L-proline as an organocatalyst, and dodecatungstophosphoric acid under solvent-free conditions. researchgate.netresearchgate.net Microwave-assisted synthesis and mechanochemical grinding approaches have also emerged as efficient and green alternatives to conventional heating. nih.gov These modern methods have significantly broadened the scope and applicability of oxazolone synthesis in contemporary organic chemistry. ucd.ie

Importance of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one within the Azlactone Class

Within the extensive family of azlactones, this compound holds a notable position due to its distinct structural attributes and its utility as a precursor in the synthesis of more complex molecules.

Unique Structural Features and Electronic Configuration

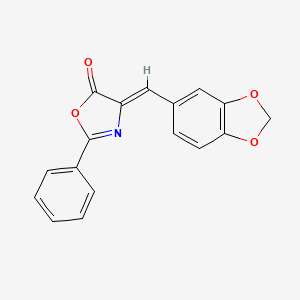

This compound is characterized by the molecular formula C₁₇H₁₁NO₄. uni.lu Its structure is defined by a central 2-oxazolin-5-one core, which is a five-membered ring containing a nitrogen atom, an oxygen atom, and a ketone group. This core is substituted at the 2-position with a phenyl group and at the 4-position with a piperonylidene group, which is derived from piperonal (B3395001) (also known as heliotropin or 3,4-methylenedioxybenzaldehyde).

The key structural features include:

The Oxazolone Ring : A planar heterocyclic system.

The Phenyl Group : Attached at the C-2 position.

The Piperonylidene Group : An exocyclic double bond at the C-4 position connects the oxazolone ring to the piperonyl (1,3-benzodioxole) moiety.

The electronic configuration of the molecule is characterized by an extended π-system that includes the phenyl ring, the oxazolone ring, and the piperonylidene substituent. This conjugation influences the molecule's chemical reactivity and physical properties. The general structure of related 4-benzylidene-2-phenyl-oxazol-5(4H)-ones has been confirmed to have a Z-configuration around the exocyclic C=C double bond, with the oxazole (B20620) and phenyl rings being nearly coplanar, which allows for significant electronic delocalization. nist.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₁NO₄ |

| Monoisotopic Mass | 293.06882 Da |

| Predicted XlogP | 3.4 |

Data sourced from PubChem CID 1549879. uni.lu

Contextual Role as a Versatile Synthetic Intermediate

Unsaturated oxazolones are highly valued as synthons in organic synthesis due to the reactivity of their heterocyclic ring. nih.gov They serve as precursors for a wide array of biologically significant molecules. The oxazolone ring can undergo nucleophilic attack, leading to ring-opening reactions that provide access to α-amino acids, peptides, and various amides. nih.govresearchgate.net

Specifically, 4-arylidene-2-phenyl-5(4H)-oxazolones, the class to which this compound belongs, are key intermediates. For example, the reduction of the azlactone derived from benzaldehyde gives access to the amino acid phenylalanine. wikipedia.org The reactivity of the oxazolone core allows for its transformation into other heterocyclic systems. For instance, reaction with phenylhydrazine (B124118) can convert the oxazolone into a 1,2,4-triazin-6(5H)-one derivative. nih.gov This versatility makes this compound a valuable starting material for generating molecular diversity.

Scope and Academic Relevance of Current Research on this compound

Current research on 4-arylidene-2-phenyl-5(4H)-oxazolones, including the piperonylidene derivative, is largely driven by their potential applications in medicinal chemistry and materials science. The oxazolone scaffold is a common feature in compounds exhibiting a broad spectrum of biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor properties. core.ac.uknih.gov

Recent studies have focused on synthesizing novel derivatives and evaluating their biological potential. For example, various substituted 4-benzylidene-2-phenyl-oxazol-5(4H)-ones have been investigated for their herbicidal and analgesic activities. researchgate.netnih.gov The core structure is seen as a privileged scaffold for drug discovery, and predictive analyses suggest that compounds with this framework may act as inhibitors of protein kinases, which are important targets in cancer therapy. nih.gov The academic interest lies in exploring the structure-activity relationships of these compounds, developing more efficient and greener synthetic routes, and expanding their application as versatile intermediates for creating libraries of new bioactive molecules.

Table 2: Examples of Modern Synthetic Methods for 4-Arylidene-2-phenyl-5(4H)-oxazolones

| Method | Catalyst/Conditions | Key Advantages |

| Ultrasonication | Zn(OCOCH₃)₂·2H₂O | High yield, short reaction time, energy efficient. researchgate.net |

| Organocatalysis | L-Proline | Environmentally benign, thermally stable catalyst. researchgate.net |

| Erlenmeyer-Plöchl | Acetic anhydride, sodium acetate | Classical, widely used method. sci-hub.se |

| Mechanochemical Grinding | Acetic anhydride, sodium acetate | Solvent-free, simple, high yield economy. nih.gov |

Overview of Key Research Areas Explored

The primary area of research concerning this compound revolves around its synthesis and characterization. This compound is a specific derivative within the broader family of 4-arylidene-2-phenyl-oxazol-5-ones, which are of significant interest to synthetic chemists.

Synthesis via Erlenmeyer-Plöchl Reaction

The principal method for preparing this compound is the Erlenmeyer-Plöchl reaction. wikipedia.orgorgsyn.org This classic condensation reaction involves three main components: hippuric acid, which provides the 2-phenyl-oxazolin-5-one core; piperonal (also known as 3,4-methylenedioxybenzaldehyde), which forms the piperonylidene substituent at the C-4 position; and acetic anhydride, which acts as both the solvent and a dehydrating agent to facilitate the ring closure. orgsyn.org A weak base, typically anhydrous sodium acetate, is used to catalyze the reaction. wikipedia.orgorgsyn.org

The general procedure involves heating a mixture of hippuric acid, the aldehyde (piperonal), and sodium acetate in acetic anhydride. orgsyn.org The reaction first forms the 2-phenyl-oxazolone intermediate from the cyclization of hippuric acid, which then undergoes condensation with the aldehyde to yield the final product. wikipedia.org The product, a crystalline solid, can then be isolated and purified. orgsyn.org Researchers have explored numerous modifications to this classical method, including the use of different catalysts, solvent-free conditions, and microwave or ultrasound irradiation to improve reaction times and yields. researchgate.netsci-hub.se

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6412-89-1 sigmaaldrich.com |

| Molecular Formula | C₁₇H₁₁NO₄ sigmaaldrich.com |

| Molecular Weight | 293.27 g/mol |

Beyond its synthesis, research into the broader class of 4-arylidene-oxazolones has touched upon their photophysical properties for potential use in semiconductor devices and as p-linkers between donor and acceptor moieties in functional materials. researchgate.net

Theoretical Frameworks Guiding Investigations

The investigation of this compound and its analogs is guided by established theoretical and analytical frameworks used to elucidate molecular structure and reactivity. These frameworks are essential for confirming the identity of the synthesized compounds and understanding their chemical behavior.

Spectroscopic and Structural Characterization

A key structural feature of these compounds is the geometry of the exocyclic double bond, which can exist as either Z or E isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool used to determine the absolute configuration of these geometric isomers. chemicalbook.com

X-ray crystallography provides definitive insight into the three-dimensional structure of these molecules in the solid state. For example, a study on the closely related 2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one confirmed that the molecule adopts a Z configuration around the central olefinic bond. nih.gov Such studies reveal precise bond lengths, bond angles, and intermolecular interactions, such as C—H⋯O hydrogen bonds, which stabilize the crystal structure. nih.gov

Computational Analysis

Quantum chemical calculations are increasingly used to complement experimental findings. researchgate.net These theoretical models can predict molecular geometries, electronic properties, and spectroscopic data, providing a deeper understanding of the structure-property relationships within the oxazolone family. This synergy between experimental data and theoretical calculations is crucial for the rational design of new derivatives with specific desired properties.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4/c19-17-13(18-16(22-17)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)21-10-20-14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXHYEBOSSBZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183616 | |

| Record name | 4-((1,3-Benzodioxol-5-yl)methylene)-2-phenyl-4H-oxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6412-89-1 | |

| Record name | 4-((1,3-Benzodioxol-5-yl)methylene)-2-phenyl-4H-oxazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6412-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((1,3-Benzodioxol-5-yl)methylene)-2-phenyl-4H-oxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-4-PIPERONYLIDENE-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Phenyl 4 Piperonylidene 2 Oxazolin 5 One

Classical and Contemporary Approaches to the Synthesis of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one

The formation of this compound is most famously achieved through the Erlenmeyer-Plöchl condensation, a robust and historically significant method. However, ongoing research has introduced variants and alternative strategies to improve efficiency, yield, and reaction conditions.

Erlenmeyer-Plöchl Condensation and its Variants

The Erlenmeyer-Plöchl reaction is the cornerstone for synthesizing 4-arylidene-2-phenyl-5(4H)-oxazolones. modernscientificpress.comwikipedia.org This process involves the condensation of an N-acylglycine, typically hippuric acid, with an aromatic aldehyde—in this case, piperonal (B3395001) (3,4-methylenedioxybenzaldehyde)—in the presence of a dehydrating agent and a catalyst. wikipedia.orgd-nb.info The reaction proceeds through the initial formation of the 2-phenyl-5(4H)-oxazolone intermediate, which then undergoes a Perkin-type condensation with the aldehyde to yield the final unsaturated product. modernscientificpress.com

The general mechanism involves the cyclization of hippuric acid using acetic anhydride (B1165640) to form 2-phenyl-oxazolone. wikipedia.org This intermediate possesses acidic protons at the C-4 position, enabling it to react with benzaldehydes (like piperonal) in the presence of a base (like sodium acetate) and acetic anhydride to form the target azlactone. wikipedia.org

The classical Erlenmeyer-Plöchl reaction, while effective, has been the subject of numerous optimization studies to enhance yields and shorten reaction times. Key variables include the choice of catalyst, solvent, and energy input.

Acetic Anhydride and Sodium Acetate (B1210297): The traditional system employs acetic anhydride as both the solvent and dehydrating agent, with anhydrous sodium acetate serving as the base catalyst. modernscientificpress.comcrpsonline.com A mixture of hippuric acid, the aldehyde, sodium acetate, and acetic anhydride is typically heated to produce the desired oxazolone (B7731731). crpsonline.com While reliable, this method can require high temperatures and long reaction times.

Zinc Acetate Dihydrate (Zn(OCOCH₃)₂·2H₂O): To create a more efficient and environmentally friendly process, alternative catalysts have been explored. Zinc acetate dihydrate has been identified as a highly effective, green, and economical catalyst for this condensation. researchgate.netlidsen.com In one optimized procedure, a mixture of an aryl aldehyde, hippuric acid, and catalytic Zn(OCOCH₃)₂·2H₂O in anhydrous acetic anhydride is subjected to ultrasonication. researchgate.netlidsen.com This method dramatically reduces reaction times to as little as 4 to 8 minutes, with high yields. researchgate.net The study compared various conditions, including mechanical stirring, grinding, and heating, finding that ultrasonication provided the highest degree of conversion and yield. researchgate.net

Table 1: Comparison of Catalytic Systems for 4-Arylmethylidene-2-phenyl-5-oxazolinone Synthesis

| Catalyst System | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Sodium Acetate / Acetic Anhydride | Heating | Hours | Good | modernscientificpress.comcrpsonline.com |

| Zn(OCOCH₃)₂·2H₂O / Acetic Anhydride | Ultrasonication (35 KHz) | 4-8 minutes | High (up to 95%) | researchgate.net |

| L-Proline / Acetic Anhydride | Reflux | 2-3 hours | Excellent (85-95%) | researchgate.netresearchgate.net |

| 5-Sulfosalicylic Acid / Acetic Anhydride | Room Temperature | Variable | Good to Excellent | researchgate.net |

L-Proline: L-proline has emerged as a highly efficient, stable, and non-hazardous organocatalyst for the synthesis of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives. researchgate.netresearchgate.net The reaction of aromatic aldehydes with hippuric acid using acetic anhydride as a dehydrating agent and L-proline as the catalyst affords excellent yields (85-95%) in a relatively short time (2-3 hours) under reflux conditions. researchgate.net This method is noted for its simple work-up and environmental friendliness. researchgate.netresearchgate.net

The success of the Erlenmeyer-Plöchl synthesis is critically dependent on the effective removal of water to drive the cyclization and condensation steps.

Acetic Anhydride: Acetic anhydride is the most common and essential reagent in this synthesis, serving a dual role. prepchem.com It functions as the dehydrating agent that facilitates the intramolecular cyclization of N-acylglycine to the oxazolone ring. wikipedia.org It also acts as the reaction medium in many procedures. prepchem.com The importance of acetic anhydride is highlighted in studies where its absence leads to significantly lower yields or different products. nih.gov

Co-catalysts: Various co-catalysts and alternative promoting systems have been developed to work in conjunction with dehydrating agents. These include:

5-Sulfosalicylic Acid: This has been used as an efficient and recyclable catalyst for the condensation and cyclodehydration of aromatic aldehydes with hippuric acid and acetic anhydride at room temperature, avoiding the need for heating or irradiation. researchgate.net

Polyphosphoric Acid (PPA): PPA is reported to be an effective medium for the preparation of oxazolones, in some cases giving better yields than other methods. biointerfaceresearch.com

Microwave Irradiation: The use of microwaves, often in the absence of a catalyst but with acetic anhydride, can significantly accelerate the reaction, reducing the time to mere minutes. biointerfaceresearch.com

Alternative Synthetic Routes and Cyclization Strategies

While the Erlenmeyer-Plöchl reaction is dominant, other methodologies exist for the synthesis of the oxazolone core, which could be adapted for the preparation of this compound.

Phosphorus tribromide (PBr₃) is a powerful halogenating and dehydrating agent in organic synthesis. wikipedia.org Its use in oxazolone synthesis is less common than that of acetic anhydride but represents a potential alternative route. The synthesis of oxazolones has been reported using phosphorus tribromide, where it likely acts as a cyclodehydrating agent for the N-acyl amino acid precursor. biointerfaceresearch.com However, detailed procedures specifically for the synthesis of this compound using this reagent are not extensively documented in primary literature, suggesting it is a more specialized or less optimized method compared to the Erlenmeyer-Plöchl approach.

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent, particularly in peptide synthesis, that functions by activating a carboxylic acid to facilitate nucleophilic attack and subsequent dehydration. cdnsciencepub.com This functionality makes it a suitable reagent for the cyclodehydration step in oxazolone synthesis. sphinxsai.com The reaction involves the treatment of an N-acyl amino acid (like hippuric acid) with DCC, which promotes intramolecular cyclization to the corresponding 2-phenyl-5(4H)-oxazolone. cdnsciencepub.comsphinxsai.com This saturated oxazolone can then be condensed with piperonal to yield the target product. DCC-mediated reactions are often clean and high-yielding, though they produce dicyclohexylurea (DCU) as a byproduct that must be removed.

Table 2: Comparison of Alternative Reagents for Oxazolone Ring Formation

| Reagent | Function | General Application | Reference |

|---|---|---|---|

| Phosphorus Tribromide (PBr₃) | Cyclodehydrating Agent | Used for cyclization of N-acyl amino acids. | biointerfaceresearch.com |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling / Dehydrating Agent | Promotes intramolecular cyclization of N-acyl amino acids to form the oxazolone ring. | cdnsciencepub.comsphinxsai.com |

Microwave-Assisted and Sonochemical Syntheses

The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of oxazolone derivatives. These methods accelerate reaction rates primarily through efficient and uniform heating.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant reduction in reaction time and often an increase in product yield. The synthesis of 2-aryl-2-oxazolines, closely related structures, has been efficiently achieved using polyphosphoric acid (PPA) esters under microwave irradiation, resulting in very good yields in short time frames. organic-chemistry.org For instance, the polymerization of 2-phenyl-2-oxazoline (B1210687) under microwave conditions has been demonstrated as a rapid and environmentally conscious alternative to classical heating methods. researchgate.net Studies show that microwave-assisted syntheses can be completed in as little as three minutes, offering a clear advantage over conventional heating which may take several hours. This rapid, one-pot synthesis approach is often conducted in environmentally benign solvents like isopropanol, making the process both economical and green. nih.gov

Sonochemical Syntheses: The use of ultrasound, or sonochemistry, promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating the reaction. The synthesis of 2-phenyl-4-arylmethylidene-5-oxazolinones has been successfully carried out with high yields by subjecting the reactants to ultrasonication at 35 kHz for short durations of 4 to 8 minutes. researchgate.net Catalysts such as nano-MgO and zinc acetate have proven effective under these conditions, with nano-MgO showing higher catalytic activity than its bulk counterpart. researchgate.netresearchgate.net This method is noted for being energy-efficient and allowing for easy workup procedures. researchgate.net

Table 1: Comparison of Microwave and Sonochemical Synthesis Methods for Oxazolones

| Feature | Microwave-Assisted Synthesis | Sonochemical Synthesis |

|---|---|---|

| Energy Source | Microwave Irradiation | High-Frequency Ultrasound |

| Mechanism | Dielectric Heating | Acoustic Cavitation |

| Typical Reaction Time | 3-8 minutes nih.gov | 4-8 minutes researchgate.net |

| Catalysts Used | Polyphosphoric acid esters, K₃PO₄ organic-chemistry.orgnih.gov | Zinc Acetate, Nano-MgO researchgate.netresearchgate.net |

| Key Advantages | Rapid heating, high yields, can be solvent-free organic-chemistry.orgresearchgate.net | Energy efficiency, high yields, operates at lower bulk temperatures researchgate.net |

Mechanistic Pathways of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The primary route for its formation is the Erlenmeyer-Plöchl synthesis.

Detailed Reaction Mechanisms of Key Synthetic Protocols

The Erlenmeyer-Plöchl synthesis is the cornerstone for preparing 4-arylidene-2-oxazolin-5-ones. The reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde (piperonal, in this case) in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate. wikipedia.orgmodernscientificpress.com

The mechanism proceeds through several key steps:

Oxazolone Formation: Hippuric acid is first cyclized and dehydrated by acetic anhydride to form the intermediate 2-phenyl-5-oxazolone. wikipedia.org This intermediate is a key reactive species.

Enolate Formation: The 2-phenyl-5-oxazolone possesses acidic protons at the C-4 position. In the presence of a base (sodium acetate), a proton is abstracted to form an enolate anion.

Aldol-type Condensation: The nucleophilic enolate attacks the electrophilic carbonyl carbon of piperonal.

Dehydration: The resulting aldol-type adduct undergoes dehydration (elimination of a water molecule) to form the stable, conjugated C=C double bond, yielding the final product, this compound. modernscientificpress.com

This entire sequence is a cascade process where the initially formed oxazolone undergoes a subsequent Perkin-type condensation with the aldehyde. modernscientificpress.com

Kinetic and Thermodynamic Aspects of Oxazolone Ring Formation

The formation and subsequent reactions of the oxazolone ring are governed by specific kinetic and thermodynamic factors. Kinetic studies on related oxazolones reveal that both ring formation and hydrolysis (ring-opening) are often competitive processes. rsc.orgrsc.org

Kinetics: The hydrolysis and ionization of the oxazolone ring are catalyzed by both buffer and hydroxide (B78521) ions. rsc.orgrsc.org In aqueous solutions, the rate of ionization (which can lead to racemization if the C-4 carbon is a stereocenter) and the rate of ring-opening are often comparable. rsc.orgrsc.org However, in solvents with lower dielectric constants, the rate of ionization significantly surpasses that of ring opening. rsc.orgrsc.org The kinetics of the ring-opening reaction are pseudo-first-order and can be influenced by the solvent composition; for example, the rate increases with a higher dielectric constant of the medium. researchgate.net

Thermodynamics: The ring-opening reaction has been shown to be entropy-controlled, indicating that solute-solvent interactions play a critical role. researchgate.net The activation parameters, such as the change in enthalpy (ΔH) and entropy (ΔS), are influenced by the solvent system. A gradual increase in the Gibbs free energy of activation (ΔG*) with an increasing mole fraction of a co-solvent is often observed, which is attributed to entropy-enthalpy compensation. researchgate.net The formation of the oxazolone itself is an equilibrium process, and its stability is crucial. While the oxazolone is an activated internal ester, its formation can be more favorable than competing hydrolysis reactions under certain conditions, such as those fueled by carbodiimides. nih.gov

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound is increasingly being adapted to align with the principles of green chemistry, focusing on safer solvents, reusable catalysts, and improved atom economy.

Development of Environmentally Benign Catalysts and Solvents

The search for green alternatives to traditional catalysts and hazardous organic solvents is a major area of research.

Green Catalysts: A variety of environmentally benign catalysts have been developed for oxazolone synthesis. These include organocatalysts like L-proline and solid acid catalysts such as sulfanilic acid and 5-sulfosalicylic acid. researchgate.netresearchgate.netresearchgate.net L-proline is advantageous as it is non-hazardous, thermally stable, and readily available. researchgate.net Sulfanilic acid allows the reaction to proceed under mild, room-temperature conditions in water, and the catalyst can be easily recovered and reused. researchgate.net Heterogeneous catalysts like nano-MgO and copper oxide nanoparticles supported on activated carbon are also gaining traction due to their high efficiency and recyclability. researchgate.netnih.gov

Green Solvents: The use of hazardous organic solvents is a significant environmental concern. researchgate.net Consequently, research has focused on using greener alternatives. Water is an ideal green solvent, and catalysts like sulfanilic acid have been shown to work effectively in it for this synthesis. researchgate.net Other green solvents include polyethylene (B3416737) glycol (PEG), which is non-toxic, biodegradable, and recyclable. nih.gov In some cases, solvent-free conditions, particularly in mechanochemical synthesis (grinding), have been successfully employed, eliminating the need for any solvent. nih.gov

Table 2: Examples of Green Catalysts and Solvents in Oxazolone Synthesis

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Sulfanilic Acid | Water | Mild conditions, catalyst is recyclable. | researchgate.net |

| L-Proline | Acetic Anhydride | Organocatalyst, non-hazardous, efficient. | researchgate.net |

| Nano-MgO | Acetic Anhydride | Heterogeneous, reusable, high activity in sonochemical synthesis. | researchgate.net |

| Glycine/NaOAc | Solvent-free (Grinding) | Eliminates solvent waste, high efficiency. | nih.gov |

| CuO@C | PEG-400 | Recyclable heterogeneous catalyst, green solvent. | nih.gov |

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. The Erlenmeyer-Plöchl synthesis, while classic, can be evaluated for its efficiency.

In the presence of acetic anhydride, the process is effectively a condensation-dehydration. The atom economy of this transformation is quite high, as the main atoms from the key building blocks (hippuric acid and piperonal) are incorporated into the final product. The primary byproduct is water.

Reactivity Profiles and Transformational Chemistry of 2 Phenyl 4 Piperonylidene 2 Oxazolin 5 One

Electrophilic and Nucleophilic Properties of the Oxazolone (B7731731) Core

The unique arrangement of atoms within the 2-oxazolin-5-one ring imparts significant reactivity to the molecule. nih.gov The structure contains an ester, an imine, and a conjugated exocyclic double bond, creating a system rich in electrophilic centers that are targets for nucleophilic attack. nih.govnih.gov Unsaturated oxazolones are recognized as crucial synthons for preparing a variety of compounds, including amino acids and peptides. nih.gov

The oxazolone core possesses two primary electrophilic sites within the ring itself. The carbonyl carbon at the C-5 position is highly activated due to its connection to the ring oxygen, making it susceptible to nucleophilic attack. This reactivity is characteristic of activated esters. Furthermore, the carbon atom at the C-2 position, part of an endocyclic imine functional group (C=N), also exhibits electrophilic character. Nucleophiles can attack this position, though reactions at the C-5 carbonyl are more common and synthetically useful for ring-opening transformations. The electrophilicity of these positions is fundamental to the role of oxazolones as acylating agents and as precursors to amino acids.

The exocyclic double bond at the C-4 position is a key feature influencing the reactivity of 2-phenyl-4-piperonylidene-2-oxazolin-5-one. fishersci.canist.gov This double bond is in conjugation with the C-5 carbonyl group, rendering the β-carbon of the piperonylidene moiety susceptible to conjugate (Michael) addition by nucleophiles. This 1,4-addition pathway allows for the introduction of a wide range of substituents at the α-carbon of the resulting amino acid derivative after subsequent hydrolysis and reduction. The geometry of this double bond is typically of the Z-configuration. nist.gov

Interactive Table: Key Reactive Sites of the Oxazolone Core

| Reactive Site | Position | Type of Reactivity | Common Reactants |

| Carbonyl Carbon | C-5 | Electrophilic Attack | Amines, Alcohols, Thiols, Water |

| Imine Carbon | C-2 | Electrophilic Attack | Strong Nucleophiles |

| Exocyclic Double Bond | C-4 / Benzylidene Carbon | Conjugate Addition | Soft Nucleophiles (e.g., thiols, amines) |

Ring-Opening Reactions and Subsequent Transformations

The most characteristic reaction of 2-oxazolin-5-ones is their susceptibility to ring-opening upon treatment with nucleophiles. nih.govnih.gov This process involves the cleavage of the acyl-oxygen bond at the C-5 position, driven by the release of ring strain and the formation of a stable acylated product. researchgate.netnih.gov This reactivity is the cornerstone of the Erlenmeyer-Plöchl synthesis and its modern variations. nih.gov

A variety of nucleophiles can initiate the ring-opening of the oxazolone. nih.govrsc.org

Aminolysis: Reaction with primary or secondary amines, or even amino acid esters, readily cleaves the oxazolone ring to form N-acyl-α,β-didehydroamino acid amides. This reaction is fundamental to the formation of peptide bonds. nih.gov

Alcoholysis/Hydrolysis: Alcohols and water act as nucleophiles to open the ring, yielding the corresponding N-acyl-α,β-didehydroamino acid esters or acids, respectively. These reactions are often catalyzed by acids or bases. researchgate.net

Thiolysis: Thiols can also attack the C-5 carbonyl, leading to the formation of thioesters, which are themselves useful synthetic intermediates. rsc.org

A primary application of the ring-opening of 4-substituted-2-oxazolin-5-ones is the synthesis of α-amino acids and their derivatives. nih.govnih.gov The general process involves two key steps:

Ring-opening: The oxazolone is treated with a nucleophile (e.g., water or alcohol) to form an α,β-unsaturated N-acylamino acid or ester.

Reduction: The exocyclic double bond of the ring-opened product is then reduced, typically via catalytic hydrogenation, to yield the saturated α-amino acid derivative.

This methodology allows for the synthesis of a wide variety of non-proteinogenic α-amino acids by varying the aldehyde used in the initial formation of the oxazolone. For this compound, this pathway leads to derivatives of 3,4-methylenedioxyphenylalanine.

Interactive Table: Synthesis of Amino Acid Derivatives via Ring-Opening

| Nucleophile | Ring-Opened Intermediate | Final Product (after reduction) |

| Water (H₂O) | N-Benzoyl-α,β-didehydro-3,4-methylenedioxyphenylalanine | N-Benzoyl-3,4-methylenedioxyphenylalanine |

| Methanol (CH₃OH) | Methyl N-benzoyl-α,β-didehydro-3,4-methylenedioxyphenylalaninate | Methyl N-benzoyl-3,4-methylenedioxyphenylalaninate |

| Aniline (C₆H₅NH₂) | N-Benzoyl-α,β-didehydro-3,4-methylenedioxyphenylalanine anilide | N-Benzoyl-3,4-methylenedioxyphenylalanine anilide |

The inherent reactivity of the oxazolone ring makes it an effective tool for peptide synthesis. nih.govnih.gov The oxazolone can be viewed as an activated N-acylated amino acid. When an amino acid ester is used as the nucleophile for the ring-opening reaction, a dipeptide is formed directly. nih.govnih.gov This approach has been utilized in both solution-phase and solid-phase peptide synthesis. nih.gov The reaction proceeds by the nucleophilic attack of the free amino group of an amino acid or peptide on the C-5 carbonyl of the oxazolone, forming a new peptide bond and yielding a peptide that is elongated by one residue. researchgate.net This method is particularly useful for introducing specific dehydroamino acid residues into peptide chains, which can act as conformational constraints or probes, thus forming peptidomimetics.

Hydrolytic Stability and Ring Opening in Aqueous Media

The stability of the 2-oxazolin-5-one ring system is a critical factor in its reactivity and handling. In aqueous environments, this compound is susceptible to hydrolytic ring-opening. Oxazolinones are essentially activated internal esters of N-acyl amino acids, making them prone to nucleophilic attack. researchgate.net The process is significantly influenced by the pH of the medium.

Under neutral or, more rapidly, under alkaline conditions, water or hydroxide (B78521) ions act as nucleophiles, attacking the electrophilic carbonyl carbon at position 5. This leads to the cleavage of the ester bond (the O1-C5 bond), resulting in the formation of an α,β-unsaturated α-amino acid derivative. Specifically, the hydrolysis of this compound yields α-(benzoylamino)-3,4-methylenedioxycinnamic acid.

Kinetic studies on analogous (Z)-4-benzylidene-2-phenyloxazol-5(4H)-ones in aqueous dioxane have shown that the reaction is first order with respect to both the oxazolone and the hydroxide ion. researchgate.net The rate of this base-catalyzed hydrolysis is sensitive to temperature and the electronic nature of substituents on the phenyl ring at position 2. researchgate.net The presence of electron-withdrawing groups on the 2-phenyl ring typically accelerates the rate of hydrolysis by increasing the electrophilicity of the carbonyl carbon. researchgate.net

The proposed mechanism for the alkaline hydrolysis involves the following steps:

Nucleophilic addition of a hydroxide ion to the C-5 carbonyl group, forming a tetrahedral intermediate.

Elimination of the ring oxygen atom through the cleavage of the acyl-oxygen bond.

Protonation of the resulting enolate to yield the final α-amino acid product.

This reactivity highlights the importance of controlling moisture content when storing or reacting this compound, especially if the intact heterocyclic ring is required for subsequent transformations.

Cycloaddition and Pericyclic Reactions

The exocyclic double bond at the 4-position of this compound is conjugated to the carbonyl group, making this moiety an active participant in cycloaddition reactions.

Diels-Alder Reactions with this compound as Dienophile

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. masterorganicchemistry.com In this reaction, the electron-rich conjugated diene reacts with an electron-poor alkene, known as the dienophile. organic-chemistry.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.comyoutube.com

The structure of this compound, specifically the C4=C-C=O system, makes it a suitable dienophile. The electron-withdrawing nature of the adjacent carbonyl group within the oxazolone ring polarizes the exocyclic double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the reaction with a diene's Highest Occupied Molecular Orbital (HOMO). organic-chemistry.org

When reacting with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, this compound would be expected to form a spirocyclic adduct. The reaction involves the formation of two new sigma bonds, resulting in a cyclohexene (B86901) ring fused in a spiro fashion to the oxazolone ring at the 4-position. The reaction is typically concerted and stereospecific. youtube.com

Table 1: Expected Diels-Alder Reaction Profile

| Diene | Dienophile | Expected Product |

|---|---|---|

| 1,3-Butadiene | This compound | Spiro[cyclohex-3-ene-1,4'-oxazol]-5'(2'H)-one derivative |

[8+2] Cycloadditions and Other Unconventional Pathways

While the [4+2] Diels-Alder reaction is the most common cycloaddition for dienophiles, other pericyclic reactions are possible. The polarized nature of the exocyclic double bond in this compound also makes it a candidate for other cycloaddition pathways, such as [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides. nih.govbeilstein-journals.org These reactions are a common method for synthesizing five-membered heterocyclic rings.

Higher-order cycloadditions, such as [8+2] cycloadditions, are less common but can occur with specialized π-systems, like heptafulvenes or other electron-rich 8π-electron systems. In a hypothetical [8+2] cycloaddition, this compound would act as the 2π component, reacting with an 8π component to form a ten-membered ring. However, there is limited specific literature documenting [8+2] cycloadditions with 4-alkylidene-2-oxazolin-5-ones. The more established reactivity for this class of compounds remains in [4+2] and [3+2] cycloaddition pathways.

Rearrangement Reactions

The oxazolone ring and its substituents can undergo various rearrangement reactions, leading to structurally diverse products. While the Steglich rearrangement is specific to N-acyl-O-aryl carbamates, other rearrangements can be envisioned for the this compound scaffold.

One potential pathway involves the isomerization of the exocyclic double bond. Under certain conditions, such as photochemical irradiation or acid/base catalysis, E/Z isomerization of the piperonylidene moiety could occur.

More profound rearrangements can be induced by nucleophilic attack, which doesn't always lead to simple ring-opening. For instance, reaction with certain nucleophiles can initiate a cascade of bond cleavage and formation. The reaction of 4-benzylidene-2-phenyloxazol-5-one with phenylhydrazine (B124118), for example, leads to ring transformation, yielding 1,2,4-triazin-6(5H)-ones. nih.gov This occurs via nucleophilic attack on the carbonyl, ring-opening, and subsequent intramolecular cyclization with the incorporation of the nucleophile into the new ring. A similar transformation could be expected for the piperonylidene analogue.

Functionalization of the Piperonylidene Moiety and Phenyl Substituent

The synthesis of diverse derivatives from the this compound core can be achieved by modifying its peripheral substituents.

Modifications for Diverse Derivative Synthesis

The primary route for creating derivatives involves the Erlenmeyer-Plöchl synthesis, where different aromatic aldehydes are condensed with hippuric acid (N-benzoyl glycine). nih.govresearchgate.net By starting with substituted benzaldehydes or substituted hippuric acids, a wide array of functionalized oxazolones can be prepared.

Functionalization of the Piperonylidene Moiety: The piperonylidene group itself is derived from piperonal (B3395001) (3,4-methylenedioxybenzaldehyde). Modifications can be introduced by using substituted piperonal derivatives in the initial synthesis. For example, using 6-bromo-piperonal would result in a bromine atom on the piperonylidene ring. Post-synthesis modification is more challenging due to the reactivity of the oxazolone ring, but electrophilic aromatic substitution on the piperonylidene ring could be possible under carefully controlled, non-hydrolytic acidic conditions.

Functionalization of the Phenyl Substituent: The 2-phenyl group can be readily modified by starting the synthesis with a substituted hippuric acid. For instance, using p-nitrohippuric acid (derived from p-nitrobenzoyl chloride and glycine) will yield a 2-(4-nitrophenyl) oxazolone derivative. researchgate.netcore.ac.uk This introduces a versatile nitro group that can be further transformed, for example, by reduction to an amino group, allowing for a host of subsequent derivatization reactions.

Table 2: Synthesis of Oxazolone Derivatives

| Hippuric Acid Derivative | Aldehyde | Catalyst/Conditions | Resulting Oxazolone Derivative | Reference |

|---|---|---|---|---|

| Hippuric Acid | 4-Chlorobenzaldehyde | Acetic Anhydride (B1165640), Zn(OAc)₂, Ultrasonication | 2-Phenyl-4-(4-chlorobenzylidene)-2-oxazolin-5-one | researchgate.net |

| p-Nitrohippuric Acid | Benzaldehyde (B42025) | Acetic Anhydride, Sodium Acetate (B1210297) | 4-Benzylidene-2-(4-nitrophenyl)-2-oxazolin-5-one | researchgate.net |

This synthetic flexibility allows for the tuning of the molecule's electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. core.ac.uk

Impact on Reactivity and Electronic Properties

The unique structural architecture of this compound, an azlactone, endows it with a distinct reactivity and specific electronic characteristics. The core of its chemical behavior lies in the extended π-electron system and the interplay of its constituent functional groups. The oxazolone ring itself is a hub of reactivity, susceptible to various chemical transformations. researchgate.netrsc.org

The electronic properties of the broader class of 4-arylidene-2-phenyl-5(4H)-oxazolones are significantly influenced by the nature of the substituent on the arylidene ring. This substituent can modulate the electron density across the entire molecule, thereby affecting its reactivity towards electrophiles and nucleophiles. researchgate.netnih.gov The oxazolone molecule possesses an extended π-electron system, which facilitates the efficient transmission of electronic effects from the substituent to the reactive sites within the heterocyclic ring. echemi.com

In the case of this compound, the piperonylidene group (3,4-methylenedioxybenzylidene) acts as an electron-donating group. This electron-donating nature is expected to increase the electron density at the exocyclic double bond and influence the electrophilicity of the carbonyl carbon at position 5. The reactivity of azlactones is often centered around the carbon atom at position 5 of the oxazolone ring, which is susceptible to nucleophilic attack. researchgate.net This can lead to ring-opening reactions, forming various derivatives such as benzamides. researchgate.net

The electronic nature of the substituent on the arylidene ring also dictates the course of cycloaddition reactions. For instance, in [2+2]-photocycloaddition reactions of 4-arylidene-5(4H)-oxazolones, the range of suitable substituents can be narrow, highlighting the sensitivity of the reaction to the electronic properties of the arylidene moiety. acs.org

The table below presents a comparison of predicted electronic properties for this compound and its parent compound, 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300). These computational predictions offer insights into how the piperonylidene group alters the electronic character of the molecule.

| Property | This compound | 4-Benzylidene-2-phenyl-2-oxazolin-5-one |

|---|---|---|

| Molecular Formula | C17H11NO4 | C16H11NO2 |

| Molecular Weight (g/mol) | 293.27 | 249.26 |

| XlogP (predicted) | 3.4 uni.lu | 3.6 |

| Hydrogen Bond Donor Count | 0 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 3 |

Spectroscopic data provides experimental evidence of the electronic environment within the molecule. The table below summarizes key spectroscopic features for this compound and a related compound, which can be indicative of their electronic properties and reactivity. For example, the stretching frequency of the carbonyl group (C=O) in the IR spectrum is sensitive to the electronic effects of substituents.

| Compound | Key IR Bands (cm⁻¹) | ¹H-NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-Benzylidene-2-phenyl-oxazol-5(4H)-one | 1790 (C=O), 1650 (C=N), 1550 (C=C) | 7.29 (1H, =CH), 7.50-8.25 (m, 10H, ArH) | researchgate.net |

| (E,Z)-4-(3-Ethoxy-4-methoxybenzylidene)-2-(2-hydroxy-3-methoxyphenyl)oxazol-5(4H)-one | 1696-1758 (C=O), 1636-1668 (C=N) | 1.31-1.34 (t, 3H, CH3), 3.89 (s, 3H, OCH3), 4.31-4.37 (q, 2H, OCH2), 7.51-8.32 (m, 8H, ArH), 8.26 (s, 1H, =CH) | bibliomed.org |

The reactivity of 4-arylidene-2-phenyl-oxazolones is also evident in their synthesis. The Erlenmeyer-Plöchl reaction, a condensation reaction between an aromatic aldehyde and hippuric acid, is a common method for their preparation. researchgate.netresearchgate.net The yield of this reaction can be influenced by the nature of the substituent on the aromatic aldehyde, providing another measure of relative reactivity.

Advanced Spectroscopic and Structural Analysis in Research Context

Application of Advanced Spectroscopic Techniques for Mechanistic Studies

Spectroscopic methods are pivotal in tracking the synthesis of oxazolone (B7731731) derivatives and understanding their dynamic behavior in solution. These techniques allow for real-time monitoring of reactions and provide detailed information about the electronic environment and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure of 2-Phenyl-4-piperonylidene-2-oxazolin-5-one. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the compound, while more advanced techniques can reveal detailed conformational and configurational information. dtu.dk

A key structural feature of these compounds is the geometry of the exocyclic C=C double bond. The configuration is typically assigned as Z based on NMR data, a finding that is consistently corroborated by X-ray crystallographic studies. dtu.dkrsc.org The chemical shifts of the protons and carbons in the oxazolone ring and the substituent groups are sensitive to the electronic environment, allowing for the study of substituent effects on the molecule's extended π-electron system. dtu.dk For instance, temperature-dependent NMR spectroscopy can be employed to study the rotational barriers around the partial double bond of the amide moiety within the oxazolone ring, revealing the presence of different conformers in solution. nih.gov The analysis of coupling constants and chemical shifts helps in assigning the relative stereochemistry of adjacent protons, as demonstrated in the structural determination of related heterocyclic systems. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Derivatives Note: Data is generalized from studies on substituted analogs. Actual shifts for this compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Methine (=CH) | ~7.20-7.40 | ~130-135 | Chemical shift is influenced by substituents on the benzylidene ring. |

| Phenyl (C2) | ~7.50-8.20 (m) | ~127-134 | Complex multiplet pattern typical for a phenyl group. |

| C2 (Oxazolone) | - | ~162-165 | Carbon attached to nitrogen and oxygen. |

| C4 (Oxazolone) | - | ~165-168 | Carbonyl carbon (C=O). |

| C5 (Oxazolone) | - | ~128-132 | Exocyclic double bond carbon within the ring. |

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups within the this compound molecule. researchgate.netlibretexts.org The presence of key vibrational bands confirms the formation of the oxazolone structure during synthesis. The most diagnostic absorptions include the carbonyl (C=O) stretch, the carbon-nitrogen (C=N) double bond stretch, and vibrations associated with the aromatic rings and the exocyclic carbon-carbon (C=C) double bond. lumenlearning.comlibretexts.org

Reaction monitoring, for example in the Erlenmeyer-Plöchl synthesis, can be achieved by observing the appearance of the characteristic C=O stretching band of the oxazolone ring, which typically appears in the region of 1750-1800 cm⁻¹. dtu.dk Concurrently, the disappearance of reactant absorptions, such as the N-H and carboxylic acid O-H stretches of the starting materials, signals the progression of the reaction. In some high-resolution spectra of (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones, the C=O stretching band is observed to split, an effect attributed to Fermi resonance. dtu.dk The appearance of new bands, such as the N-H stretch when oxazolones react further to form triazinones, also confirms subsequent chemical transformations. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Lactone) | C=O Stretch | 1750 - 1800 | Strong |

| Imine | C=N Stretch | 1640 - 1660 | Medium |

| Alkene | C=C Stretch | 1620 - 1640 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak |

| Dioxole Ring | C-O-C Stretch | 1030 - 1250 | Strong |

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pathways under ionization. Techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are used to generate a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), whose mass-to-charge ratio (m/z) confirms the compound's identity. chemguide.co.ukresearchgate.net The predicted monoisotopic mass for C₁₇H₁₁NO₄ is 293.06882 Da. uni.lu

Tandem mass spectrometry (MS/MS) provides deeper insight into the molecular structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation of oxazolone derivatives is often complex but reveals structurally significant information. Common fragmentation pathways for related 2-arene-2-oxazolines involve the formation of stable benzoylium or nitrilium ions. nih.gov For this compound, fragmentation is expected to occur through cleavage of the oxazolone ring, loss of small molecules like CO and CO₂, and fragmentation of the piperonylidene and phenyl substituents. researchgate.netsapub.orgresearchgate.net Analyzing these pathways helps in the structural elucidation of reaction products and potential metabolites.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment Ion | Formula | m/z (approx.) | Plausible Origin |

| [M+H]⁺ | [C₁₇H₁₂NO₄]⁺ | 294 | Protonated molecular ion |

| [M-CO]⁺ | [C₁₆H₁₁NO₃]⁺ | 265 | Loss of carbon monoxide from the oxazolone ring |

| [Benzoylium ion] | [C₇H₅O]⁺ | 105 | Cleavage yielding the phenylcarbonyl fragment |

| [Piperonylidene moiety] | [C₈H₇O₂]⁺ | 147 | Fragmentation leading to the piperonylidene cation |

| [Phenylnitrilium ion] | [C₇H₅N]⁺ | 103 | Rearrangement and cleavage of the oxazolone ring |

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

Single-crystal X-ray diffraction studies on derivatives of 2-phenyl-oxazolone have consistently confirmed the Z configuration about the exocyclic C=C double bond. nih.govnih.govresearchgate.net The analysis reveals the degree of planarity within the molecule. Typically, the oxazolone ring itself is nearly planar. nih.gov However, the phenyl and piperonylidene ring systems are often twisted out of the plane of the central oxazolone ring to varying degrees. nih.govresearchgate.net These deviations from coplanarity are quantified by measuring the dihedral angles between the planes of the different ring systems. For example, in a related structure, the 2-phenyl ring was found to be twisted by 11.2 (2)° out of the plane of the oxazolone ring system. nih.govresearchgate.net In another analog, the dihedral angle between the two terminal benzene (B151609) rings was 5.10 (12)°. nih.gov These conformational details are crucial for understanding how the molecule interacts with biological targets or organizes in the solid state.

Table 4: Selected Crystallographic Data for an Analogous Oxazolone Derivative, (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one Source: Adapted from literature data on similar structures. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 12.0827 (6) |

| b (Å) | 7.7848 (3) |

| c (Å) | 27.6527 (16) |

| Dihedral Angle (Oxazole-Phenyl) | 7.98 (8)° |

| C=C Bond Length (exocyclic) | 1.348 (2) Å |

The solid-state architecture of oxazolone derivatives is governed by a network of weak intermolecular interactions. nih.gov X-ray diffraction analysis precisely maps these interactions, which dictate the crystal packing and influence the material's physical properties. Common interactions observed in the crystal structures of these compounds include C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon interacts with an oxygen atom (often the carbonyl oxygen) of a neighboring molecule. nih.govresearchgate.net Additionally, π-π stacking interactions are frequently observed between the aromatic rings (phenyl and piperonylidene) of adjacent molecules. nih.gov These interactions, along with van der Waals forces, create a stable three-dimensional supramolecular assembly. nih.gov For instance, in one derivative, molecules were linked into chains by (C=O)···π interactions, and these chains were further assembled into a three-dimensional architecture through C-H···O and π–π interactions, with a centroid–centroid distance of 3.5259 (9) Å. nih.govnih.gov Understanding this crystal packing is vital for fields like crystal engineering and materials science. mdpi.com

Chiroptical Properties and Stereoselective Synthesis Research

The study of this compound and related arylidene oxazolones is deeply intertwined with the pursuit of stereocontrol in chemical reactions. These compounds serve as prochiral substrates in various asymmetric transformations, where the introduction of new stereocenters is guided by chiral catalysts or auxiliaries. The resulting chiral products often exhibit distinct chiroptical properties, such as specific optical rotation and circular dichroism signals, which are instrumental in determining their absolute configuration and enantiomeric purity.

Enantioselective and Diastereoselective Transformations

The exocyclic double bond at the C-4 position of 2-phenyl-4-arylidene-oxazolones makes them excellent Michael acceptors for a variety of nucleophiles. This reactivity has been harnessed in numerous organocatalytic and metal-catalyzed enantioselective conjugate addition reactions to create chiral α-amino acid precursors with a quaternary stereocenter.

Organocatalysis, in particular, has emerged as a powerful tool for these transformations. Chiral bifunctional catalysts, such as thioureas and squaramides derived from cinchona alkaloids, have been successfully employed. These catalysts can simultaneously activate the oxazolone electrophile and the nucleophile through hydrogen bonding interactions, facilitating a highly organized transition state that leads to excellent stereocontrol. For instance, the asymmetric Michael addition of various nucleophiles to 5H-oxazol-4-ones has been achieved with high diastereoselectivity and enantioselectivity (up to >19:1 dr and 99% ee) using L-tert-leucine-derived tertiary amine/thiourea catalysts. nih.gov While specific data for the piperonylidene derivative is not extensively documented in readily available literature, the general success with other 4-arylidene-2-phenyl-oxazolones strongly suggests its applicability in similar transformations.

The products of these reactions are valuable intermediates. For example, the resulting Michael adducts can be further elaborated into chiral α-alkyl-α-hydroxy carboxylic acid derivatives, which are versatile building blocks for many biologically active compounds. nih.gov

Below is a representative table illustrating the types of enantioselective Michael additions performed on related 4-substituted-2-phenyl-oxazolones, which serves as a model for potential reactions with the piperonylidene analogue.

| Catalyst Type | Nucleophile | Electrophile (Oxazolone) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| L-tert-leucine-derived thiourea | Nitroalkane | 2-Phenyl-4-benzyl-5H-oxazol-4-one | >19:1 | up to 99% |

| Cinchona-derived squaramide | Pyrazolin-5-one | 2-Enoylpyridine | Not applicable | up to 96% |

| Chiral Phosphoric Acid | Thiol | 4-Arylidene-2-phenyl-oxazolone | High | High |

This table is illustrative and based on reactions with structurally similar oxazolones.

Dynamic Kinetic Resolution of Oxazolones

Dynamic kinetic resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single, desired enantiomer of a product, thereby achieving a theoretical yield of 100%. This process combines a kinetic resolution with in-situ racemization of the less reactive enantiomer. Azlactones, including this compound, are excellent candidates for DKR due to the acidity of the C-4 proton, which allows for easy racemization under basic or acidic conditions. researchgate.netnih.govnih.gov

The most common DKR application for azlactones is their reaction with nucleophiles like alcohols (alcoholysis) or amines (aminolysis) in the presence of a chiral catalyst. The catalyst selectively accelerates the reaction of one enantiomer of the oxazolone, while the unreacted enantiomer continuously racemizes.

Chiral Brønsted acids and derivatives of 4-dimethylaminopyridine (B28879) (DMAP) have proven effective as catalysts for the DKR of azlactones. For example, 3,3'-bis(9-anthryl)-BINOL phosphoric acid has been used to catalyze the DKR of 4-aryl-substituted azlactones, affording the corresponding amino acid ester products with high enantiomeric excess (85-92% ee). nih.gov Similarly, a chiral DMAP derivative incorporating a 1,1'-binaphthyl unit has been developed for the DKR of various azlactones with alcohols. nih.gov

The general scheme for the DKR of a 4-substituted-2-phenyl-oxazolone is depicted below, showcasing the conversion of a racemic starting material into a single enantiomer of the ring-opened product.

| Catalyst System | Nucleophile | Racemic Oxazolone Substrate | Product | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | Methanol | Racemic 4-Aryl-2-phenyl-oxazolone | (R)-N-Benzoyl-α-amino acid methyl ester | 85-92% |

| Chiral DMAP Derivative | Benzyl (B1604629) Alcohol | Racemic 4-Alkyl-2-phenyl-oxazolone | (S)-N-Benzoyl-α-amino acid benzyl ester | up to 99% |

| Chiral Bisguanidinium Salt | Oxime | Racemic 4-Alkyl-2-phenyl-oxazolone | N-Acyl amino acid oxime ester | up to 97% |

This table represents typical DKR results for the azlactone class of compounds.

These DKR methodologies provide efficient access to enantiomerically enriched N-acyl amino acid derivatives, which are fundamental building blocks in peptide synthesis and medicinal chemistry. The specific application of these advanced catalytic systems to this compound holds significant promise for the stereoselective synthesis of novel amino acids containing the piperonyl moiety.

Computational Chemistry and Theoretical Modeling of 2 Phenyl 4 Piperonylidene 2 Oxazolin 5 One

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the geometry and electronic nature of oxazolone (B7731731) derivatives. nih.govresearchgate.netdergipark.org.tr Studies on analogous compounds, such as other 2-aryl-4-arylmethylene-oxazol-5-ones, have demonstrated that DFT methods, for instance with the B3LYP functional and a 6-311G(d,p) basis set, can accurately predict molecular geometries that show good agreement with experimental data from X-ray crystallography. nih.govdergipark.org.tr These calculations confirm the near-planar structure of the oxazolone core and the attached arylmethylene group, a feature that influences the molecule's electronic and photophysical properties. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For oxazolone derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. nih.govdergipark.org.tr

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules similar to 2-Phenyl-4-piperonylidene-2-oxazolin-5-one, the HOMO and LUMO are often characterized by π-type orbitals distributed across the conjugated system. nih.govdergipark.org.tr Computational studies on related oxazolones have assigned the intense absorption bands in their electronic spectra to π → π* transitions, which correspond to the HOMO-LUMO energy gap. acs.org

Table 1: Representative Frontier Molecular Orbital Energies for a Similar Oxazolone Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Note: The values presented are illustrative and based on DFT calculations for structurally related oxazol-5-one derivatives. The exact energies for this compound would require specific calculations.

The distribution of electron density within the molecule is a key determinant of its reactivity. Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govdergipark.org.tr In MEP maps, red-colored regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions denote positive potential, indicating sites susceptible to nucleophilic attack.

For oxazolone derivatives, the MEP analysis typically reveals that the most negative potential is located around the carbonyl oxygen of the lactone ring, making it a primary site for interaction with electrophiles. nih.govdergipark.org.tr The hydrogen atoms of the piperonylidene and phenyl groups generally exhibit a positive potential. This information is invaluable for understanding the intermolecular interactions that stabilize the crystal structure, such as C-H···O hydrogen bonds. dergipark.org.tr

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving oxazolinones, including their formation, ring-opening, and participation in cycloadditions. scielo.brbeilstein-journals.org

The oxazolinone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. researchgate.net Theoretical studies on the hydrolysis of oxazolinones have investigated the reaction mechanism, proposing pathways and calculating activation parameters. researchgate.net These studies often employ DFT to map the potential energy surface of the reaction, identifying transition states and intermediates.

Furthermore, azlactones are known to participate in cycloaddition reactions. Computational studies have explored the mechanisms of these reactions, for instance, in the synthesis of oxazolidinones from related precursors. beilstein-journals.orgresearchgate.net These theoretical investigations can elucidate whether a reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and calculating their energies. beilstein-journals.org For example, studies on the cycloaddition of epoxides with isocyanates to form oxazolidinones have used DFT to reveal an asynchronous concerted mechanism. beilstein-journals.org

Many reactions involving azlactones are stereoselective. Computational chemistry offers a means to predict and rationalize the stereochemical outcomes of these reactions. nih.gov By calculating the energies of the transition states leading to different stereoisomers, it is possible to determine which product is kinetically favored. For instance, theoretical studies on the organocatalytic cascade reaction to synthesize oxazolidinones have successfully predicted the stereoselectivity by analyzing the energies of competing reaction channels. nih.gov This predictive capability is crucial for the rational design of stereoselective syntheses.

Molecular Dynamics Simulations to Understand Conformational Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. nih.govmdpi.com While specific MD studies on this compound are not widely reported, the methodology has been applied to structurally related and functionally similar molecules. wu.ac.thresearchgate.net

MD simulations can reveal how the molecule behaves in different solvents and how its various structural components, such as the phenyl and piperonylidene rings, move relative to each other. nih.gov This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. By simulating the molecule in a solvated environment, one can observe the formation and breaking of non-covalent interactions, which govern the molecule's conformational preferences. nih.govnih.gov For example, MD simulations on bioactive compounds have been used to assess their binding stability to protein targets by analyzing parameters like the root-mean-square deviation (RMSD) of the protein-ligand complex over time. wu.ac.th

In silico Approaches for Molecular Interactions (e.g., Docking Studies for Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the atomic level.

For the broader class of 2-arylidene-5(4H)-oxazolones, molecular docking simulations have been employed to predict their binding affinities against various molecular targets. nih.gov However, specific docking studies for this compound are not documented in the reviewed literature.

Exploration of Potential Molecular Targets at a Theoretical Level

The theoretical exploration of molecular targets for a novel compound often begins with similarity analysis to compounds with known biological activities. The piperonylidene moiety, present in this compound, is found in various natural and synthetic compounds that exhibit a range of biological effects. For instance, compounds containing this group have been investigated for their potential as anticancer and antimicrobial agents.

Computational studies on other piperazine (B1678402) and piperidine (B6355638) derivatives have explored their interactions with targets such as thymidine (B127349) phosphorylase and sigma receptors, which are implicated in cancer and neurological disorders respectively. nih.govnih.gov These studies utilize molecular docking to identify key amino acid residues involved in binding and to rationalize structure-activity relationships. nih.govnih.gov However, it is crucial to note that these are different molecular scaffolds, and the findings cannot be directly extrapolated to this compound without specific computational analysis.

Understanding Binding Affinities and Interaction Modes

The binding affinity, often quantified by the binding energy or inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, is crucial for designing more potent and selective molecules.

In studies of other oxazolone derivatives, researchers have used docking simulations to predict binding energies and visualize the interaction modes with target proteins. For example, in a study on novel phenyl hydrazine (B178648) derivatives of piperidones, the glide score (G.Score) was used to estimate binding potency against targets like dihydrofolate reductase. researchgate.net Similarly, research on pteridine (B1203161) derivatives utilized AutoDock to calculate binding energies and identify potential lead molecules for antioxidant activity. ijfmr.com

Table 1: Hypothetical Docking Results for this compound

| Potential Target Protein | Docking Score (kcal/mol) | Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Thymidine Phosphorylase | - | - | - |

| Dihydrofolate Reductase | - | - | - |

| Sigma-1 Receptor | - | - | - |

| IL-1β | - | - | - |

| NF-κB | - | - | - |

| This table is for illustrative purposes only. The data presented is hypothetical and not based on actual research findings for the specified compound. |

Applications of 2 Phenyl 4 Piperonylidene 2 Oxazolin 5 One in Advanced Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The azlactone ring system is a well-established synthon for constructing a variety of heterocyclic compounds. nih.govnih.govcore.ac.ukresearchgate.net The inherent reactivity of the C4 and C5 positions, combined with the exocyclic C=C bond, provides multiple sites for chemical modification and ring transformation reactions. rsc.org 2-Phenyl-4-piperonylidene-2-oxazolin-5-one serves as a key starting material for generating libraries of heterocyclic derivatives due to its capacity to undergo reactions with various nucleophiles and its participation in cycloaddition reactions. researchgate.netrsc.org

Imidazolones and Isoxazolidones Derivatives

The oxazolone (B7731731) core of this compound is an excellent precursor for other five-membered heterocycles like imidazolones and isoxazolidones.

Imidazolones: These are readily synthesized from 4-arylidene-2-phenyloxazol-5(4H)-ones. The general method involves the reaction of the oxazolone derivative with a primary amine, such as a substituted aniline, in the presence of a catalyst or simply by heating. For instance, reacting an oxazolone with ammonium (B1175870) acetate (B1210297) under microwave irradiation is an efficient method for producing the corresponding imidazolone (B8795221) derivative. rsc.org This transformation involves a ring-opening of the oxazolone by the amine, followed by cyclization and dehydration to form the more stable imidazolone ring.

Isoxazolidones: The synthesis of isoxazolidone derivatives can be achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. researchgate.netmdpi.com In this approach, the exocyclic double bond of the this compound acts as the dipolarophile. It reacts with a 1,3-dipole, such as a nitrone, to yield a spiro-isoxazolidine derivative. The reaction regioselectively forms the five-membered isoxazolidine (B1194047) ring fused to the oxazolone core at the C4 position. nih.govresearchgate.net This method provides a direct route to complex heterocyclic systems containing both oxazolone and isoxazolidine moieties. researchgate.net

Quaternary α-Amino Acid Derivatives

Azlactones are pivotal intermediates in the synthesis of non-proteinogenic amino acids, particularly α,α-disubstituted or quaternary α-amino acids. These compounds are of significant interest in medicinal chemistry and peptide design. The synthesis of quaternary α-amino acid derivatives from this compound involves the functionalization at the C4 position.

The general strategy involves the generation of an enolate from the azlactone, followed by an electrophilic attack. Subsequent hydrolysis of the resulting substituted azlactone ring opens the ring to reveal the desired α-amino acid derivative. The piperonylidene group at the C4 position can be modified or can participate in various chemical transformations, leading to diverse amino acid structures. The robustness of the azlactone scaffold allows for a range of reaction conditions, making it a versatile tool for creating complex amino acid building blocks. rsc.orgmdpi.com

Isoquinoline (B145761) and Other Fused Ring Systems